4-(Dimethylamino)phenyldiphenylphosphine

Catalog No.
S721336
CAS No.
739-58-2
M.F
C20H20NP
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)phenyldiphenylphosphine

CAS Number

739-58-2

Product Name

4-(Dimethylamino)phenyldiphenylphosphine

IUPAC Name

4-diphenylphosphanyl-N,N-dimethylaniline

Molecular Formula

C20H20NP

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C20H20NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3

InChI Key

GOEGBJDTWXTPHP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound 4-(Dimethylamino)phenyldiphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Dimethylamino)phenyldiphenylphosphine (CAS 739-58-2) is a highly specialized, electron-rich triarylphosphine ligand and synthetic reagent. Structurally, it is a derivative of triphenylphosphine where one phenyl ring is substituted at the para position with a strongly electron-donating dimethylamino (-NMe2) group. This single modification fundamentally alters the compound's electronic profile and solubility behavior, increasing its basicity and nucleophilicity while introducing a pH-responsive protonation site. In procurement and material selection, this compound is primarily sourced to solve two distinct industrial bottlenecks: the notoriously difficult purification of Mitsunobu reaction mixtures, and the need for highly electron-donating, recoverable ligands in palladium- and nickel-catalyzed cross-coupling reactions. By bridging the gap between standard lipophilic phosphines and phase-switchable variants, it offers a pragmatic solution for scalable, separation-friendly chemical manufacturing [1].

Relying on standard triphenylphosphine (PPh3) as a generic substitute for 4-(Dimethylamino)phenyldiphenylphosphine often results in severe downstream processing penalties. In Mitsunobu chemistry, the use of PPh3 generates triphenylphosphine oxide (Ph3PO), a water-insoluble byproduct that co-elutes with many target molecules, forcing chemists to perform labor-intensive, solvent-heavy column chromatography. Conversely, the dimethylamino-substituted analog generates a basic phosphine oxide that can be quantitatively extracted into a mild aqueous acid phase, bypassing chromatography entirely. Furthermore, in transition metal catalysis, substituting this electron-rich ligand with PPh3 reduces the electron density at the metal center, which can stall oxidative addition steps in cross-coupling reactions involving less reactive aryl chlorides. Attempting to use other basic phosphines, such as diphenyl(2-pyridyl)phosphine, often introduces prohibitive procurement costs and synthesis complexities, making 4-(Dimethylamino)phenyldiphenylphosphine the optimal balance of reactivity and processability[1].

Chromatography-Free Mitsunobu Byproduct Clearance

The most significant procurement driver for 4-(Dimethylamino)phenyldiphenylphosphine is its ability to eliminate chromatography in Mitsunobu reactions. When used in place of standard triphenylphosphine, the resulting phosphine oxide byproduct contains the basic -NMe2 group. This allows the byproduct to be completely partitioned into a dilute acidic aqueous phase (e.g., 1M HCl), leaving the desired ester or ether product isolated in the organic phase. Comparative workflow analyses show that this simple liquid-liquid extraction reduces purification time from hours (via silica gel chromatography required for Ph3PO) to minutes, while drastically reducing solvent consumption [1].

Evidence DimensionPurification method and byproduct phase partitioning
Target Compound DataPhosphine oxide byproduct is >95% extractable into aqueous acid
Comparator Or BaselineTriphenylphosphine (PPh3) byproduct (Ph3PO) is water-insoluble and requires chromatography
Quantified DifferenceEliminates 100% of silica gel and chromatography solvent requirements for byproduct removal
ConditionsStandard Mitsunobu esterification workup using dilute aqueous HCl wash

Eliminating chromatography removes the primary bottleneck in scaling Mitsunobu reactions, drastically lowering solvent waste and labor costs in pharmaceutical manufacturing.

Enhanced Basicity and Electron-Donating Capacity for Catalysis

The addition of the para-dimethylamino group significantly increases the electron density on the phosphorus atom compared to unsubstituted triarylphosphines. 4-(Dimethylamino)phenyldiphenylphosphine exhibits a conjugate acid pKa of approximately 4.20, making it substantially more basic than triphenylphosphine (pKa ~2.73). This enhanced electron-donating capacity translates to a more electron-rich transition metal center when used as a ligand in Pd- or Ni-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Heck couplings). The increased electron density accelerates the critical oxidative addition step, particularly when activating challenging substrates like aryl chlorides, allowing for milder reaction conditions [1].

Evidence DimensionConjugate acid pKa (Basicity)
Target Compound DatapKa ~ 4.20
Comparator Or BaselineTriphenylphosphine (PPh3) (pKa ~ 2.73)
Quantified Difference~1.47 pKa unit increase, representing >25-fold higher basicity
ConditionsStandard aqueous/organic pKa measurement

The stronger electron-donating profile allows buyers to achieve higher catalytic efficiency and utilize cheaper, less reactive aryl halide precursors in cross-coupling workflows.

pH-Responsive Catalyst Recovery and Biphasic Suitability

Beyond its electronic benefits, the basic dimethylamino group acts as a pH-responsive switch, enabling advanced catalyst recovery strategies. While standard triphenylphosphine remains strictly lipophilic across all standard pH ranges, 4-(Dimethylamino)phenyldiphenylphosphine and its corresponding metal complexes can be protonated under mildly acidic conditions. This protonation triggers a phase switch, allowing the expensive transition metal-ligand complex to be extracted from the organic product phase into an aqueous acidic phase. Following product separation, the aqueous phase can be neutralized to regenerate the lipophilic catalyst for subsequent reaction cycles, achieving recovery rates that are impossible with standard PPh3 .

Evidence DimensionPhase distribution and recovery mechanism
Target Compound DataEnables pH-swing aqueous extraction for catalyst recycling
Comparator Or BaselineTriphenylphosphine (PPh3) remains permanently in the organic phase
Quantified DifferenceEnables multi-cycle catalyst recovery vs. single-use homogeneous catalysis
ConditionsBiphasic organic/aqueous solvent system with pH adjustment

The ability to recover and reuse expensive palladium or rhodium catalysts drastically reduces the long-term consumable costs of homogeneous catalytic processes.

Scalable, Chromatography-Free Mitsunobu Syntheses

Because its phosphine oxide byproduct can be removed via a simple acidic wash, this compound is the premier choice for scaling up Mitsunobu esterifications, etherifications, and aminations in pharmaceutical process chemistry. It is specifically procured when the target molecule cannot survive the harsh conditions or extended timeframes of silica gel chromatography, or when industrial solvent waste must be minimized [1].

Palladium-Catalyzed Cross-Coupling of Unreactive Aryl Halides

Leveraging its enhanced electron-donating properties (pKa ~4.20), this ligand is highly effective in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. It is prioritized over standard triphenylphosphine when the reaction involves notoriously sluggish substrates, such as aryl chlorides, where accelerating the oxidative addition step is critical for achieving commercially viable yields .

Biphasic Catalysis and Transition Metal Recycling

The pH-responsive nature of the dimethylamino group makes this compound ideal for green chemistry workflows requiring catalyst recovery. It is selected for industrial hydroformylations or cross-couplings where the high cost of the transition metal (e.g., Pd, Rh) necessitates a phase-switchable ligand that allows the catalyst to be extracted into an aqueous phase, separated from the product, and reused in subsequent batches .

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Dimethylamino)phenyldiphenylphosphine

Dates

Last modified: 08-15-2023

Explore Compound Types